Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate
Overview
Description
Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate is a useful research compound. Its molecular formula is C10H11BrN2O4 and its molecular weight is 303.11 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a nitro group on the phenyl ring, which may influence its biological activity. The molecular formula is , with a molecular weight of approximately 300.12 g/mol. The unique combination of functional groups contributes to its reactivity and potential applications in various fields.
The mechanism of action for this compound involves interactions with biological macromolecules, such as enzymes and receptors. The nitro group can be reduced to an amino group, allowing for further functionalization and potentially enhancing its biological activity.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in various biochemical pathways.
- Antimicrobial Activity : Nitro-containing compounds often exhibit antibacterial and antifungal properties, which may be enhanced by the presence of the bromine atom, increasing lipophilicity and bioavailability .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various pathogens, showing promising results in inhibiting bacterial growth. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MIC) in the low µg/mL range against common bacteria .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar nitro and bromo substitutions possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways .
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. Structure-activity relationship (SAR) studies have shown correlations between specific structural features and cytotoxic potency .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
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Antimicrobial | Effective against Staphylococcus aureus | |
Anti-inflammatory | Modulation of inflammatory cytokines | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Notable Research Findings
- Antimicrobial Evaluation : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity with MIC values ranging from 0.22 to 0.25 µg/mL against Escherichia coli and Staphylococcus epidermidis.
- Cytotoxic Studies : In vitro assays revealed that certain analogs showed potent cytotoxicity against Jurkat cells, indicating potential for development as anticancer agents targeting antiapoptotic pathways .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound could act as an inhibitor of key enzymes involved in cancer progression, supporting its role as a therapeutic candidate .
Scientific Research Applications
Scientific Research Applications
Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate has diverse applications across several domains:
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic chemistry.
Medicinal Chemistry
This compound is being investigated for its potential pharmaceutical applications, particularly in developing compounds with:
- Anti-inflammatory properties : Studies suggest that derivatives of this compound may reduce inflammation markers in biological systems.
- Antimicrobial activity : Preliminary research indicates effectiveness against certain bacterial strains, suggesting its potential as a therapeutic agent.
Biological Research
The compound is utilized in studies focusing on enzyme-catalyzed reactions, particularly ester hydrolysis. Its interaction with enzymes can provide insights into biochemical pathways and mechanisms.
Antimicrobial Study
A recent study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting potential for development into a therapeutic agent for bacterial infections.
Inflammation Model
In murine models of acute inflammation, administration of this compound resulted in marked reductions in edema compared to controls. This effect correlated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-nitroanilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-2-17-10(14)6-12-8-4-3-7(11)5-9(8)13(15)16/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOOABNWNPCOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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